

Introduction: The Role of Isotopic Labeling in Modern Drug Development

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Compound of Interest

Compound Name: Toceranib-d8

CAS No.: 1795134-78-9

Cat. No.: B586873

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In the landscape of pharmaceutical research and development, the precise quantification of a drug candidate in biological matrices is paramount for accurate pharmacokinetic and metabolic profiling. Toceranib, marketed as Palladia®, is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of mast cell tumors in dogs.[1][2][3] Its mechanism involves the inhibition of key RTKs such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit, thereby disrupting tumor angiogenesis and cell proliferation.[3][4]

To ensure the rigorous and accurate measurement of Toceranib in complex biological samples, a stable isotope-labeled internal standard is essential. **Toceranib-d8** is the deuterium-labeled analog of Toceranib, designed specifically for this purpose.[5][6] This guide provides a detailed technical overview of **Toceranib-d8**, focusing on its chemical structure, molecular properties, and its critical role as an internal standard in bioanalytical methodologies.

Physicochemical Properties of Toceranib-d8

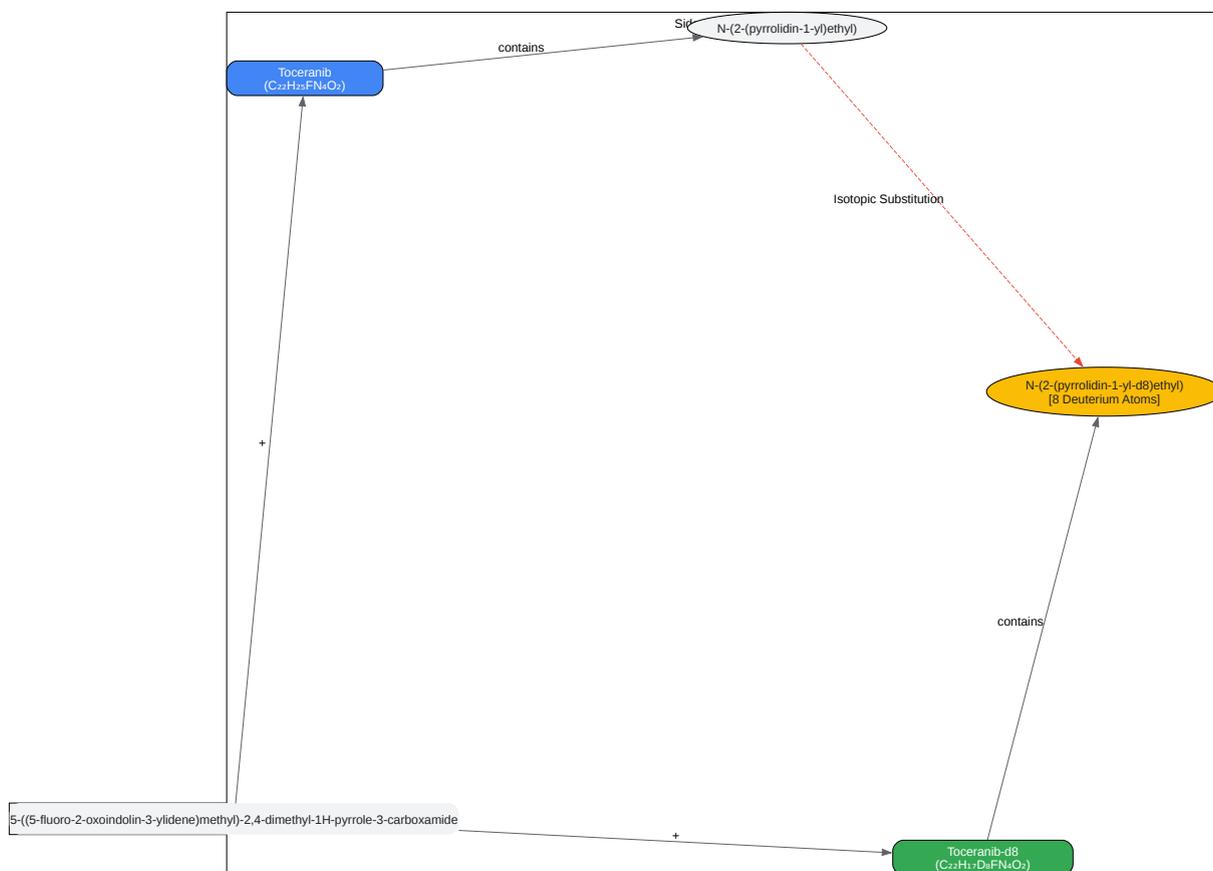
The fundamental characteristics of **Toceranib-d8** are defined by its chemical composition and structure. The incorporation of eight deuterium atoms results in a precise mass shift from the parent compound, Toceranib, which has a molecular weight of approximately 396.46 g/mol.[7] [8] This mass difference is the cornerstone of its utility in mass spectrometry-based assays.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₇ D ₈ FN ₄ O ₂	[5][9]
Molecular Weight	404.52 g/mol	[5]
Parent Drug	Toceranib	[5]
IUPAC Name	(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2, 4-dimethyl-N-(2-(pyrrolidin-1-yl-d ₈)ethyl)-1H-pyrrole-3-carboxamide	[5]
CAS Number	1795134-78-9	[9]

Chemical Structure Analysis

Toceranib-d₈ shares the same core structure as its parent molecule, Toceranib. The key modification is the replacement of all eight hydrogen atoms on the pyrrolidine ring with deuterium atoms. This specific placement ensures that the label is in a chemically stable position, minimizing the risk of back-exchange with hydrogen atoms from the surrounding environment.

The structural relationship and the precise location of the deuterium labeling are illustrated below.



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Caption: Structural relationship between Toceranib and **Toceranib-d8**.

Principle and Application in Quantitative Bioanalysis

The primary application of **Toceranib-d8** is as an internal standard (IS) for the quantification of Toceranib in biological samples using liquid chromatography-mass spectrometry (LC-MS).[5][6]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

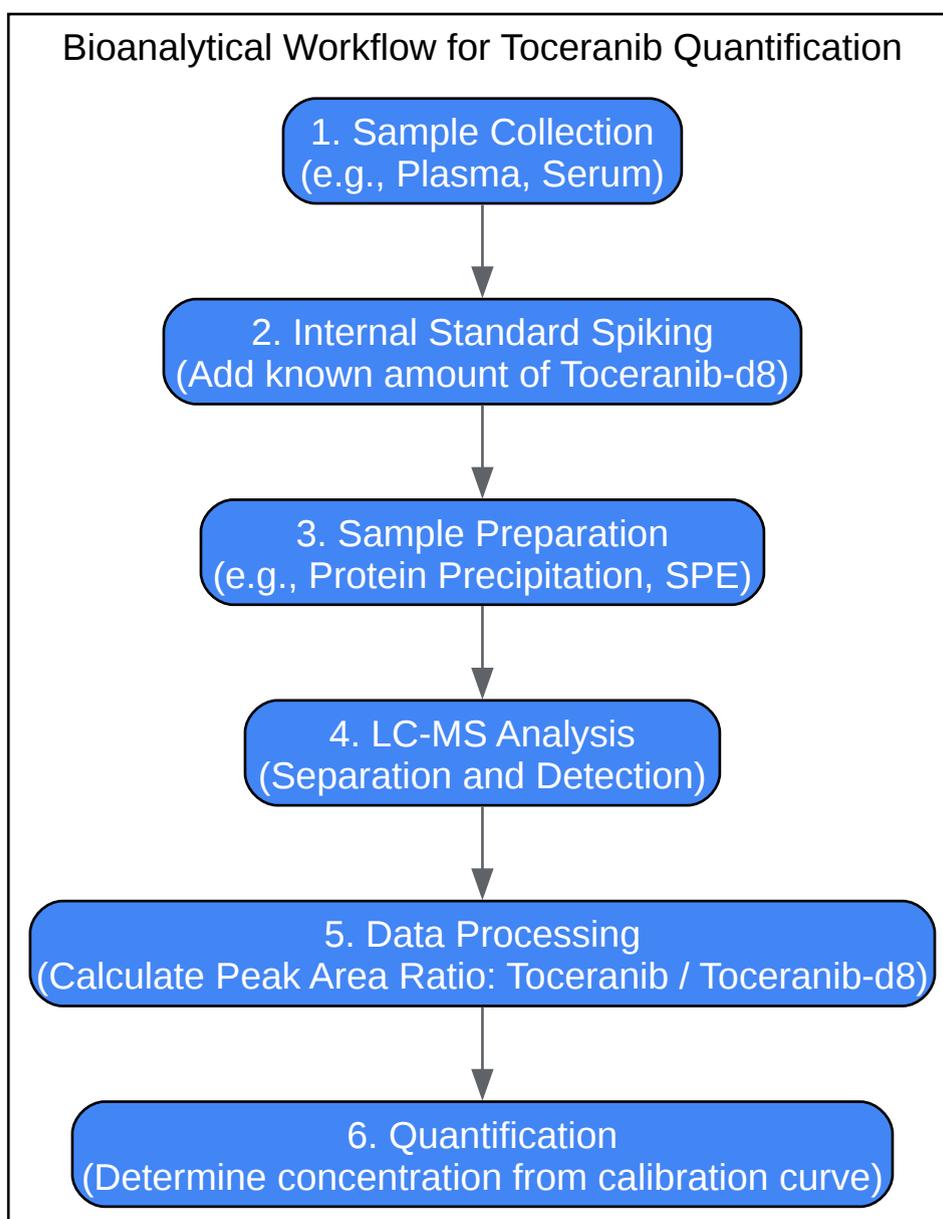
An ideal internal standard should behave chemically and physically identically to the analyte of interest during sample extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer. **Toceranib-d8** fulfills these criteria perfectly:

- **Co-elution:** It has nearly identical chromatographic retention time to Toceranib, as deuterium substitution has a negligible effect on polarity.
- **Similar Ionization Efficiency:** It ionizes with the same efficiency as Toceranib in the mass spectrometer source, mitigating variations caused by matrix effects.
- **Mass Distinction:** It is easily differentiated from Toceranib due to its higher mass (+8 Da).[4]

By adding a known concentration of **Toceranib-d8** to every sample and standard, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the IS proportionally. The final concentration is calculated based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise measurement.

Typical Bioanalytical Workflow

The use of **Toceranib-d8** is integral to a robust, self-validating analytical protocol. The workflow ensures that variability is controlled at each stage.



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Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Conclusion

Toceranib-d8 is a critical tool for researchers and drug development professionals working with the anti-cancer agent Toceranib. Its well-defined chemical structure and molecular weight, characterized by the stable incorporation of eight deuterium atoms, make it an ideal internal standard for quantitative bioanalysis. By enabling highly accurate and precise measurements,

Toceranib-d8 underpins the integrity of pharmacokinetic, toxicokinetic, and metabolic studies, ultimately ensuring the reliable evaluation of Toceranib's behavior in biological systems.

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